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Experimental Validation & Protocols

The biological activity of NVS-CECR2-1 has been validated through multiple, orthogonal experimental

assays. Key methodologies are detailed below.

Table 1: Key Biochemical and Cellular Binding Assays

Assay Name Key Experimental Details Purpose & Outcome

Chromatin Cells treated with compound, lysed, and Demonstrates that NVS-CECR2-

Fractionation [1] fractionated into chromatin-bound and 1 displaces both exogenous and
soluble fractions. Analyzed by endogenous CECR2 from
immunoblotting for CECR2. chromatin in a dose-dependent

manner [1].

AlphaScreen Serially diluted compound incubated with Measures direct binding to

Binding Assay [2] biotinylated tetra-acetylated H4 peptide acetylated histone peptides.
(H4K5acK8acK12acK1l6ac). Binding Confirms the compound's ability
detected via AlphaLISA technology. to compete with and disrupt

histone ligand interactions [2].

Fluorescence U20S cells expressing fluorescently Assesses the mobility of CECR2
Recovery After tagged CECR2 treated with compound. on chromatin. NVS-CECR2-1
increases the mobility
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Assay Name

Key Experimental Details

Purpose & Outcome

Photobleaching

Fluorescence recovery in a bleached (decreases half-recovery time),

(FRAP) [2] nuclear region is measured. indicating reduced chromatin
engagement [2].

NanoBRET Target U20S cells co-transfected with NanoLuc- Quantifies direct binding of the

Engagement [2] CECR2 and H3.3-HaloTag. Competitive inhibitor to CECR2 within the live

Isothermal Titration
Calorimetry (ITC) [2]

displacement of a fluorescent tracer by the  cellular environment (Relative

compound is measured via BRET.

ICso can be estimated) [2].

Protein and compound solutions in buffer Provides quantitative
(e.g., 20 mM Hepes pH 7.5, 150 mM NaCl). thermodynamic parameters of

Directly measures heat change upon the binding interaction, including

binding.

Table 2: Key Phenotypic and Efficacy Assays

Kp. stoichiometry (n), enthalpy
(AH), and entropy (AS) [2].

Assay Name

Key Experimental Details

Purpose & Outcome

Cell Viability
(MTS) Assay

[1]

Apoptosis
Assay [1]

In Vivo
Metastasis
Models [3]

Various human cancer cell lines
treated with increasing concentrations
for 3 days. Cell viability measured via
colorimetric MTS assay.

Cells treated with compound and
analyzed for apoptosis markers (e.g.,
by flow cytometry for Annexin V/PI).

Mouse models of breast cancer
metastasis treated with the CECR2
bromodomain inhibitor.

Determines the cytotoxic ICso values across
a panel of cancer cells. SW48 colon cancer
cells were particularly sensitive
(submicromolar ICso) [1].

Confirms that cytotoxicity is primarily
mediated through the induction of apoptosis

[1].

Shows that pharmacological inhibition of
CECR2 impedes NF-kB-mediated
metastasis and immunosuppression,
reducing metastatic burden [3].

Mechanism of Action and Signaling Pathways
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NVS-CECR2-1 exerts its effects by specifically targeting the bromodomain of CECR2, a regulatory subunit
of chromatin remodeling complexes. The following diagram illustrates the key mechanistic pathways and

consequences of its inhibition.

Effect of NVS-CECR2-1
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CECR2 bromodomain inhibition mechanism and anti-cancer effects. NVS-CECR2-1 binds CECR2,
blocking its interaction with acetylated histones and RELA, disrupting transcription of pro-metastatic and

immunosuppressive genes.

The diagram shows that CECR?2 functions through two primary mechanisms that NVS-CECR2-1 disrupts:

e Chromatin Remodeling Pathway: CECR2, through its bromodomain, binds to acetylated lysines on
histones. It is part of or recruits the CECR2-containing remodeling factor (CERF) complex, which
uses ATP to make chromatin more accessible, thereby activating gene transcription [3] [4].

¢ Direct Transcriptional Co-activation: CECR?2 is recruited by the acetylated NF-kB subunit RELA (at
K310). This interaction is critical for activating a suite of genes that promote metastasis and immune
suppression [3] [4].

By inhibiting the CECR2 bromodomain, NVS-CECR2-1 effectively blocks both pathways, leading to:

e Downregulation of pro-metastatic genes like TNC, MMP2, and VEGFA [3].

e Suppression of cytokines like CSF1 and CXCL1 that are vital for polarizing macrophages towards an
immunosuppressive M2 state [3].

¢ Induction of apoptosis and inhibition of cell proliferation in various cancer types [1].

Research and Therapeutic Implications

NVS-CECR2-1 serves as a critical tool for probing the biology of a non-BET bromodomain protein. Its

strong preclinical validation suggests several promising directions:

e Therapeutic Potential: It represents a promising starting point for developing therapeutics against
metastatic breast cancer, particularly by disrupting the crosstalk between tumor cells and the
immune microenvironment [3].

¢ Mechanistic Insight: This probe has been instrumental in uncovering CECR2's non-canonical role in
regulating NF-kB signaling and its function in DNA damage response [1] [3] [4].

o Differentiation from BET Inhibitors: It provides a means to target specific epigenetic dependencies
in cancer without the broader effects associated with BET family inhibition [1] [5].

Based on the current search results, NVS-CECR2-1 remains a preclinical research tool. For the latest
information on its potential progression into clinical development, it is advisable to check the Novartis

pipeline updates [6] or clinical trial registries.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Cytotoxic activity of bromodomain inhibitor NVS-CECR2-1 ... [nature.com]

2. NVS-CECR2-1 [thesgc.org]

3. CECR2 Drives Breast Cancer Metastasis by Promoting NF-kB ... [pmc.ncbi.nlm.nih.gov]
4. The CECR2 bromodomain displays distinct binding modes to ... [pmc.ncbi.nlm.nih.gov]
5. Targeting bromodomain-containing proteins: research ... [link.springer.com]

6. Novartis Pipeline [novartis.com]

To cite this document: Smolecule. [NVS-CECR2-1 discovery and development SGC Novartis].
Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b537871#nvs-

cecr2-1-discovery-and-development-sgc-novartis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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